2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O4/c1-3-33-20-12-11-15(13-21(20)32-2)23-27-24(34-29-23)22-18-9-4-5-10-19(18)25(31)30(28-22)17-8-6-7-16(26)14-17/h4-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXPGVIJMCRJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core dihydrophthalazinone structure, followed by the introduction of the chlorophenyl and ethoxy-methoxyphenyl groups. The oxadiazolyl group is then incorporated through cyclization reactions. Common reagents used in these steps include chlorinating agents, ethoxy and methoxy substituents, and cyclization catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown effectiveness against various cancer cell lines, including glioblastoma. In vitro assays indicated that these compounds could induce apoptosis in cancer cells by damaging their DNA, leading to cell death.
A study highlighted the use of molecular docking simulations to predict the interaction of such compounds with protein targets involved in cancer progression, suggesting that they may inhibit specific enzymes critical for tumor growth .
Anti-inflammatory Properties
In addition to anticancer activity, compounds with similar structures have been investigated for their anti-inflammatory effects. The presence of the oxadiazole ring is believed to enhance anti-inflammatory activity by modulating inflammatory pathways and cytokine production .
Antidiabetic Potential
Exploratory research has also indicated that certain derivatives can lower glucose levels in diabetic models. This suggests a potential application in managing diabetes through modulation of metabolic pathways .
Case Studies
-
Study on Anticancer Activity :
- Objective : Evaluate cytotoxicity against glioblastoma cells.
- Method : In vitro assays using various concentrations of the compound were performed.
- Results : Significant reduction in cell viability was observed at higher concentrations, with evidence of apoptosis confirmed through DNA fragmentation assays.
-
Study on Anti-inflammatory Effects :
- Objective : Assess the impact on inflammatory markers.
- Method : Treatment of macrophage cell lines with the compound followed by measurement of cytokine levels.
- Results : A notable decrease in pro-inflammatory cytokines was recorded, indicating potential therapeutic benefits in inflammatory diseases.
-
Study on Antidiabetic Activity :
- Objective : Investigate glucose-lowering effects.
- Method : Use of genetically modified Drosophila models to assess glucose metabolism.
- Results : Compounds demonstrated significant reductions in blood glucose levels compared to controls, suggesting efficacy in diabetic management.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
Phthalazinone Derivatives with Oxadiazole Substituents
- 4-[3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-2-Phenylphthalazin-1(2H)-one (C₂₂H₁₃ClN₄O₂; MW: 400.8 g/mol): This analog replaces the 4-ethoxy-3-methoxyphenyl group with a simple phenyl ring. The absence of polar alkoxy groups reduces its molecular weight and lipophilicity (clogP ~3.2 vs.
- 2-(3-Chloro-2-Methylphenyl)-4-[3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-1,2-Dihydrophthalazin-1-one (CAS: 478045-85-1): The substitution pattern here includes a 2-chlorophenyl group on the oxadiazole and a 3-chloro-2-methylphenyl group on the phthalazinone. The additional methyl group enhances steric hindrance, which may reduce binding affinity to target enzymes compared to the ethoxy/methoxy-substituted compound .
Oxadiazole Derivatives with Heterocyclic Cores
- Dual TRPA1/TRPV1 Antagonists (e.g., Compound 46 in ): These compounds incorporate a benzoimidazol-2-one core instead of phthalazinone. The target compound’s phthalazinone-oxadiazole scaffold lacks the hydrogen-bond donor (NH) present in benzoimidazolones, suggesting divergent pharmacological targets (e.g., antimicrobial vs. neurological applications) .
Substituent-Driven Bioactivity
Antimicrobial Activity
- Phenoxyphenyl-1,2,4-Oxadiazoles (): Compounds like 4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)phenol exhibit MIC values of 2–8 µg/mL against E. coli and S. aureus. The target compound’s 4-ethoxy-3-methoxyphenyl group introduces electron-donating substituents, which may enhance interactions with bacterial efflux pumps or enzymes like DNA gyrase .
Antifungal Activity
- Triazole-Thiol Derivatives (): Analogs such as 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol show moderate antifungal activity (IC₅₀: 10–20 µM).
Physicochemical and Pharmacokinetic Properties
The ethoxy and methoxy groups may also slow hepatic clearance via cytochrome P450 enzymes .
Biological Activity
The compound 2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of the compound incorporates a phthalazinone core fused with an oxadiazole moiety and substituted phenyl groups. This unique configuration suggests potential interactions with various biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H23ClN4O3 |
| Molecular Weight | 448.91 g/mol |
Anticancer Properties
Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes and growth factors associated with cancer cell proliferation. For instance:
- Enzyme Inhibition : Similar oxadiazole derivatives have been shown to inhibit telomerase and histone deacetylases (HDACs), which are crucial for cancer cell survival and proliferation .
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7, A549) have demonstrated that related compounds can induce apoptosis and exhibit cytotoxic effects with IC50 values ranging from 0.12 to 15.63 µM .
Antimicrobial Activity
The biological activity of this compound may extend to antimicrobial properties. Compounds with similar structures have been reported to possess significant antimicrobial effects against various pathogens, suggesting that this compound may also exhibit such properties .
The proposed mechanism of action for this compound involves:
- Targeting Enzymes : The oxadiazole moiety may interact with enzymes involved in cancer progression, potentially blocking their active sites and inhibiting their function.
- Apoptosis Induction : Activation of apoptotic pathways through the modulation of p53 expression and caspase activation has been observed in studies involving similar compounds .
Study on Anticancer Activity
A study highlighted the synthesis of various 1,2,4-oxadiazole derivatives showing promising anticancer activity against MCF-7 cells. The most active derivative exhibited an IC50 value comparable to established chemotherapeutics like Tamoxifen .
Structure–Activity Relationship (SAR)
Research on SAR has demonstrated that modifications in substituents significantly affect the biological activity of oxadiazole derivatives. For example:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including cyclization reactions to form the oxadiazole ring and coupling reactions to integrate substituted aromatic moieties. Key steps include:
- Cyclocondensation : Using hydroxylamine derivatives and carboxylic acid precursors under reflux in ethanol or dichloromethane .
- Temperature control : Maintaining 60–80°C for oxadiazole formation to avoid side reactions .
- Catalysts : Employing bases like sodium hydroxide or potassium carbonate to facilitate bond formation . Yield optimization requires iterative adjustments of solvent polarity (e.g., ethanol for recrystallization) and pH monitoring during intermediate isolation .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
A combination of techniques is recommended:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments .
- Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
- X-ray crystallography : To resolve stereochemical ambiguities and validate solid-state conformation (e.g., analog structures in ) .
Q. How can researchers assess the compound’s physicochemical properties for biological testing?
Key assays include:
- Solubility profiling : Test in DMSO, PBS, and ethanol using UV-Vis spectroscopy .
- LogP determination : Reverse-phase HPLC to estimate hydrophobicity .
- Stability studies : Monitor degradation under varying pH (2–12) and temperatures (4–37°C) via LC-MS .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
SAR analysis involves:
- Substituent variation : Modify the chlorophenyl, ethoxy, or methoxy groups to evaluate effects on bioactivity (e.g., replace methoxy with halogens or alkyl chains) .
- Bioisosteric replacement : Substitute the oxadiazole ring with triazoles or thiadiazoles to assess target binding .
- In silico docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like PARP-1 or EGFR .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Purity validation : Confirm compound purity (>95%) via HPLC before testing .
- Dose-response curves : Compare EC₅₀ values across studies to identify potency thresholds .
Q. What computational methods are suitable for predicting metabolic pathways?
- ADMET prediction : Tools like SwissADME to forecast cytochrome P450 interactions and metabolite formation .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., oxadiazole ring susceptibility to hydrolysis) .
Q. How can researchers design derivatives to improve blood-brain barrier (BBB) penetration?
- Reducing molecular weight : Aim for <500 Da by removing bulky substituents .
- Increasing lipophilicity : Introduce fluorine atoms or methyl groups to enhance LogP .
- P-gp inhibition assays : Test derivatives alongside verapamil to assess efflux pump evasion .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up synthesis, and how can they be addressed?
- Low yield at scale : Optimize stoichiometry (e.g., 1.2:1 molar ratio of precursors) and switch to continuous-flow reactors for exothermic steps .
- Impurity accumulation : Use flash chromatography with silica gel (ethyl acetate/hexane gradients) for intermediates .
Q. How to validate target engagement in cellular assays?
- Cellular thermal shift assays (CETSA) : Confirm target binding by monitoring protein stability shifts post-treatment .
- Knockdown/rescue experiments : Use siRNA to silence putative targets and assess compound efficacy restoration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
